molecular formula C9H9ClN2O2 B4241931 N-(3-chloro-2-methylphenyl)ethanediamide

N-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B4241931
M. Wt: 212.63 g/mol
InChI Key: NIRGNONRVYWRSY-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)ethanediamide is a diamide derivative featuring a phenyl ring substituted with chloro (at position 3) and methyl (at position 2) groups, linked to an ethanediamide backbone.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5-6(10)3-2-4-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRGNONRVYWRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)ethanediamide typically involves the reaction of 3-chloro-2-methylaniline with ethyl chloroformate, followed by the addition of ammonia or an amine to form the ethanediamide group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 3-Chloro-N-phenyl-phthalimide (): Contains a chloro-substituted phthalimide core, differing from the ethanediamide group in the target compound. Used as a monomer in polyimide synthesis due to its thermal stability, suggesting that chloro and aryl substituents enhance polymer backbone rigidity. The ethanediamide’s dual amide groups may offer similar rigidity but with altered solubility due to increased hydrogen bonding .
  • 2-Chloro-N-(3-methylphenyl)acetamide () :

    • Features a single amide group and a 3-methylphenyl substituent.
    • Crystallographic studies reveal syn-conformation of the N–H bond relative to the methyl group, promoting intermolecular N–H⋯O hydrogen bonding. This contrasts with nitro-substituted analogs, where anti-conformations dominate. The ethanediamide’s additional amide group may amplify hydrogen-bonding networks, affecting crystal packing and solubility .

Complex Amide Derivatives

  • N-(3-Chloro-2-methylphenyl)-N′-[2-(1-methylindol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide (): A structurally complex analog with indole and piperazinyl moieties. Compared to the target compound, this derivative’s biological activity (e.g., receptor binding) is likely influenced by these additional functional groups .
  • N'-(3-Chloro-2-methylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]ethanediamide (): Incorporates a phenylimidazolylpropyl chain, increasing molecular weight and lipophilicity.

Chloroacetamide Herbicides ()

Several agrochemicals, such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , share a chloroacetamide backbone. Key comparisons include:

  • Structural Similarities : Meta-substituted chloro and methyl groups on the phenyl ring.
  • Functional Differences : Herbicidal activity in acetamides is attributed to inhibition of very-long-chain fatty acid synthesis. The ethanediamide’s dual amide groups may alter this mechanism or redirect bioactivity toward other targets (e.g., enzymes or receptors) .

Hydrogen Bonding and Solubility

  • Ethanediamide vs. Acetamide: The dual amide groups in N-(3-chloro-2-methylphenyl)ethanediamide increase hydrogen-bond donor/acceptor capacity, likely enhancing water solubility compared to monoamide analogs like 2-chloro-N-(3-methylphenyl)acetamide .
  • Crystal Packing : highlights hydrogen bonding as a critical factor in molecular packing. Ethanediamides may form denser crystalline networks, impacting thermal stability and dissolution rates.

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Key Applications/Properties Evidence Source
This compound Ethanediamide 3-Cl, 2-Me phenyl High H-bonding, potential bioactivity
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl phenyl Polymer synthesis
2-Chloro-N-(3-methylphenyl)acetamide Acetamide 3-Me phenyl Herbicidal activity, crystal study
N-[3-(2-Phenylimidazol-1-yl)propyl]ethanediamide Ethanediamide 3-Cl, 2-Me phenyl + imidazolyl Enhanced lipophilicity

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)ethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation via coupling reagents (e.g., EDC, DCC) and nucleophilic substitution. Key steps include:

  • Step 1: Activation of carboxylic acid derivatives (e.g., using thionyl chloride) to generate acyl chlorides.
  • Step 2: Reaction with substituted aniline derivatives (e.g., 3-chloro-2-methylaniline) under controlled temperatures (0–25°C) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Optimization: Yield and purity depend on stoichiometric ratios, solvent polarity, and catalyst selection. For example, DMF enhances solubility of polar intermediates, while triethylamine acts as a base to neutralize HCl byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify aromatic protons (δ 6.8–7.5 ppm), amide carbonyls (δ 165–175 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm amide functionality .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition or receptor modulation?

Methodologies include:

  • Surface Plasmon Resonance (SPR): To measure real-time binding kinetics between the compound and target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking Simulations: Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies of key residues .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) be resolved?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Cross-Validation: Replicate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Analytical Rigor: Use LC-MS to confirm compound purity and stability under assay conditions (e.g., pH 7.4 buffer) .
  • Meta-Analysis: Compare structural analogs (e.g., halogen-substituted ethanediamides) to identify substituent-dependent activity trends .

Q. What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

Advanced approaches involve:

  • QSAR Modeling: Correlate structural descriptors (e.g., logP, topological polar surface area) with ADME profiles using tools like Schrödinger’s QikProp .
  • CYP450 Inhibition Assays: Screen for metabolic interactions via human liver microsomes and cytochrome P450 isoforms (e.g., CYP3A4) .
  • Toxicity Prediction: Use platforms like ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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